4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
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Overview
Description
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which includes a difluoromethyl group and multiple morpholine rings. It serves as a key intermediate in the synthesis of various protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine typically involves a multi-step process. One efficient method starts with 2,2-difluoroacetic anhydride, proceeding through a five-step and two-pot procedure . Key steps include the formation of the difluoromethyl group and the incorporation of the morpholine rings. Each step is optimized to ensure high yield and purity, avoiding the use of sealed vessels for amination processes .
Industrial Production Methods
For large-scale production, the synthetic route is adapted to be scalable and economical. The process involves the isolation and characterization of key intermediates before the final two-pot procedure. This method has been successfully applied for industrial-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, primarily PI3K and mTOR kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can modulate these pathways, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethyl)pyridin-2-amine: A simpler analog that lacks the morpholine and triazine rings but shares the difluoromethyl group.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group instead of a difluoromethyl group, which can exhibit different chemical properties and biological activities.
Uniqueness
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is unique due to its combination of a difluoromethyl group and multiple morpholine rings, which confer specific chemical and biological properties. This makes it particularly valuable in the development of kinase inhibitors and other biologically active compounds .
Properties
Molecular Formula |
C18H23F2N7O2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m1/s1 |
InChI Key |
SYKBZXMKAPICSO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Origin of Product |
United States |
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